Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate
Overview
Description
Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate is a chemical compound with the molecular formula C15H10NNaO2S and a molecular weight of 291.31 g/mol . This compound is characterized by the presence of a naphthalene ring, a thiazole ring, and a sodium acetate group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate typically involves the reaction of 2-bromoacetic acid with 4-(naphthalen-1-yl)-1,3-thiazole in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by precipitation and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The thiazole ring is known to interact with metal ions and proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-6-yl)-2H-thiazolo[2,3-a]pyrimidine-3,6(5H,7H)-dione
Uniqueness
Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate is unique due to its combination of a naphthalene ring and a thiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
Biological Activity
Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate is a chemical compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
- Molecular Formula : C15H10NNaO2S
- Molecular Weight : 291.31 g/mol
- CAS Number : 1803595-72-3
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole ring structure allows for binding with metal ions and proteins, influencing their activity. This compound has been investigated for its potential anti-inflammatory and antimicrobial properties, as well as its role in cancer treatment.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In one study, the compound was tested against various bacterial strains using the agar diffusion method, showing effective inhibition zones compared to standard antibiotics.
Anticancer Potential
The compound's anticancer properties have been evaluated in several studies. For example, thiazole derivatives have been linked to cytotoxic effects on cancer cell lines. A structure-activity relationship (SAR) analysis revealed that modifications in the thiazole and phenyl rings can enhance the cytotoxicity against specific cancer cells.
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
This compound | A431 | 1.98 ± 1.22 |
Similar Thiazole Derivative | HT29 | < 0.5 |
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines in macrophages. This suggests a potential role in treating inflammatory diseases.
Study on Anticancer Activity
A notable study published in MDPI investigated various thiazole derivatives for their anticancer properties. The results indicated that this compound demonstrated significant cytotoxicity against A431 and Jurkat cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Antibacterial Screening
In another study assessing the antibacterial efficacy of thiazole compounds, this compound was found to possess superior activity against resistant bacterial strains when compared to conventional antibiotics .
Properties
IUPAC Name |
sodium;2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S.Na/c17-15(18)8-14-16-13(9-19-14)12-7-3-5-10-4-1-2-6-11(10)12;/h1-7,9H,8H2,(H,17,18);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTUDYXGFRTRGZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10NNaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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